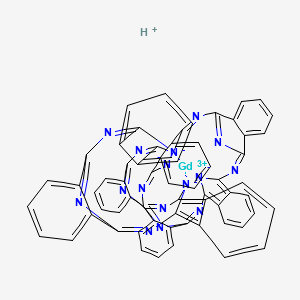
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) is a complex compound that belongs to the family of phthalocyanines. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound features gadolinium at its core, which imparts specific magnetic and electronic properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) typically involves the reaction of phthalocyanine precursors with gadolinium salts under controlled conditions. The process often includes:
Formation of Phthalocyanine Ligand: This step involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt.
Incorporation of Gadolinium: Gadolinium salts, such as gadolinium chloride, are introduced to the phthalocyanine ligand under high-temperature conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for scalability, cost-effectiveness, and environmental considerations.
化学反応の分析
Types of Reactions
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to changes in its electronic structure.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands around the gadolinium center are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized phthalocyanine derivatives, while substitution reactions can yield various functionalized phthalocyanine complexes.
科学的研究の応用
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and photochemical reactions.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to its magnetic properties.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) involves its interaction with molecular targets through its gadolinium center. The compound can generate reactive oxygen species (ROS) upon light irradiation, which can induce cell damage in photodynamic therapy. Additionally, its magnetic properties make it an effective contrast agent in MRI by altering the relaxation times of nearby water protons.
類似化合物との比較
Similar Compounds
- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine
- Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
Uniqueness
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)gadolinate(1-) is unique due to its gadolinium core, which imparts specific magnetic properties not found in other phthalocyanine derivatives. This makes it particularly valuable in applications requiring magnetic resonance imaging and other magnetic-based technologies.
特性
CAS番号 |
12393-09-8 |
|---|---|
分子式 |
C64H33GdN16 |
分子量 |
1183.3 g/mol |
IUPAC名 |
gadolinium(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron |
InChI |
InChI=1S/2C32H16N8.Gd/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |
InChIキー |
VWFZQLGANGKJFS-UHFFFAOYSA-O |
正規SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Gd+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


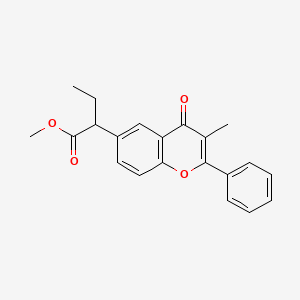
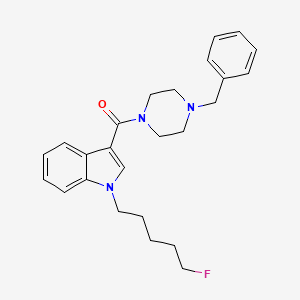




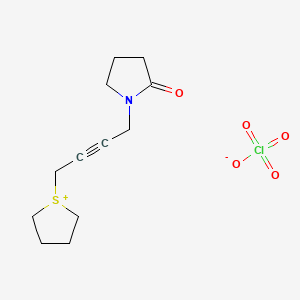
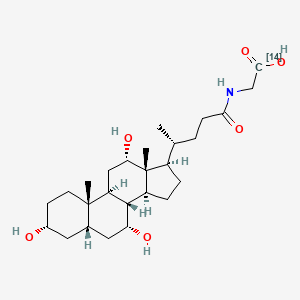
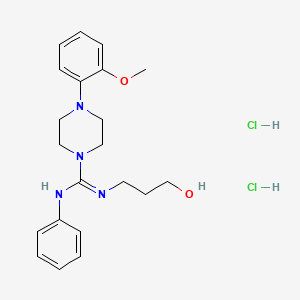
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)

